molecular formula C7H12O2 B3385318 3,5-dimethyldihydro-2H-pyran-4(3H)-one CAS No. 625099-33-4

3,5-dimethyldihydro-2H-pyran-4(3H)-one

Cat. No. B3385318
CAS RN: 625099-33-4
M. Wt: 128.17 g/mol
InChI Key: VFPBFBJZAMZMKJ-UHFFFAOYSA-N
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Description

3,5-dimethyldihydro-2H-pyran-4(3H)-one, also known as DMP, is a cyclic organic compound with the chemical formula C7H12O2. It is a colorless liquid with a fruity odor and is widely used in the chemical industry as a solvent, flavoring agent, and intermediate in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of 3,5-dimethyldihydro-2H-pyran-4(3H)-one is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in the body. For example, this compound has been shown to activate the Nrf2/ARE pathway, which plays a crucial role in the regulation of cellular antioxidant defense mechanisms. This compound has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to scavenge free radicals and protect cells from oxidative stress. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

Advantages and Limitations for Lab Experiments

3,5-dimethyldihydro-2H-pyran-4(3H)-one has several advantages for lab experiments. It is readily available, easy to handle, and has a low toxicity profile. This compound is also relatively stable and can be stored for long periods without degradation. However, this compound has some limitations for lab experiments. It is highly reactive and can react with other compounds in the experimental system, leading to false-positive or false-negative results. Additionally, this compound can interfere with some assay systems, leading to inaccurate results.

Future Directions

There are several future directions for research on 3,5-dimethyldihydro-2H-pyran-4(3H)-one. One area of interest is the development of this compound-based therapies for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the investigation of this compound as a potential anti-cancer agent. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential interactions with other compounds in the body.
Conclusion:
In conclusion, this compound is a cyclic organic compound with a wide range of biological and pharmacological properties. It has been extensively studied for its antioxidant, anti-inflammatory, and anti-cancer activities. This compound has potential applications in the treatment of various diseases and has several advantages for lab experiments. However, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Scientific Research Applications

3,5-dimethyldihydro-2H-pyran-4(3H)-one has been extensively studied for its biological and pharmacological properties. It has been shown to exhibit antioxidant, anti-inflammatory, and anti-cancer activities. This compound has also been investigated for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.

properties

IUPAC Name

3,5-dimethyloxan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-5-3-9-4-6(2)7(5)8/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPBFBJZAMZMKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCC(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801296818
Record name Tetrahydro-3,5-dimethyl-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801296818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

625099-33-4
Record name Tetrahydro-3,5-dimethyl-4H-pyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=625099-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydro-3,5-dimethyl-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801296818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dimethyloxan-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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